REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[I:8].C(=O)([O-])[O-].[Na+].[Na+].[CH3:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1.OO.[Cl-].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[I:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:19]1[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=1 |f:1.2.3,6.7,^1:40,42,61,80|
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Name
|
|
Quantity
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6.6 g
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Type
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reactant
|
Smiles
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IC1=C(C=CC=C1)I
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.34 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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1.36 g
|
Type
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reactant
|
Smiles
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CC1=CC=C(C=C1)B(O)O
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Name
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industrial methylated spirit
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Quantity
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40 mL
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Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
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|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred under a nitrogen atmosphere at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting orange mixture was stirred
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Type
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TEMPERATURE
|
Details
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heated
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Type
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ADDITION
|
Details
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was added dropwise over a period of 40 minutes
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Duration
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40 min
|
Type
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CUSTOM
|
Details
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The mixture obtained
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for an additional 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
cooled to ambient temperature
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Type
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STIRRING
|
Details
|
the resulting mixture was stirred for 1 hour at ambient temperature
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the organic phase was separated
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
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the combined organic phases were washed with saturated aqueous sodium chloride solution (1×70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
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Type
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CUSTOM
|
Details
|
to give an orange oil
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Type
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CUSTOM
|
Details
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This oil was triturated with petroleum ether (b.p. 40°-60° C.) (200 ml)
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Type
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CUSTOM
|
Details
|
to give a gum which
|
Type
|
CUSTOM
|
Details
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was partially purified by flash chromatography on silica gel (eluting with petroleum ether (b.p. 40°-60° C.): ethyl acetate (4:1))
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Type
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CUSTOM
|
Details
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then further purified by high performance liquid chromatography on a silica column (eluting with petroleum ether (b.p. 60°-80° C.) at 200 ml/minute)
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Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |